2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a sulfanyl linkage, and a dihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the 2-chloro-6-fluorophenylmethyl sulfide: This can be achieved by reacting 2-chloro-6-fluorobenzyl chloride with sodium sulfide in an appropriate solvent.
Cyclization to form the dihydropyrimidine core: The intermediate is then subjected to cyclization with appropriate reagents, such as urea or thiourea, under acidic or basic conditions to form the dihydropyrimidine ring.
Introduction of the nitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving sulfanyl and nitrile functionalities.
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile: Similar structure but with different oxidation state at the pyrimidine ring.
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
The uniqueness of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H11ClFN3OS |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H11ClFN3OS/c19-14-7-4-8-15(20)13(14)10-25-18-22-16(11-5-2-1-3-6-11)12(9-21)17(24)23-18/h1-8H,10H2,(H,22,23,24) |
InChI Key |
QBUMTBXYPJJKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)F)C#N |
Origin of Product |
United States |
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